REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([S:7][CH2:8][CH2:9]O)=[C:5]([Cl:11])[C:4]([Cl:12])=[N:3]1.S(Cl)([Cl:15])=O>C(Cl)Cl.N1C=CC=CC=1.CCOCC>[CH3:1][N:2]1[C:6]([S:7][CH2:8][CH2:9][Cl:15])=[C:5]([Cl:11])[C:4]([Cl:12])=[N:3]1
|
Name
|
1-methyl-3,4-dichloro-5-(2-hydroxyethylthio)pyrazole
|
Quantity
|
48.4 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C(=C1SCCO)Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 12 hours over 2 days time
|
Duration
|
2 d
|
Type
|
WASH
|
Details
|
The etheral solution was washed 5 times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1SCCCl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |